molecular formula C8H8N6O B13014690 7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

Cat. No.: B13014690
M. Wt: 204.19 g/mol
InChI Key: WBCSROZEYHNMOK-UHFFFAOYSA-N
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Description

7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is a high-purity chemical compound offered for research and development applications in heterocyclic chemistry . This compound belongs to a class of fused pyrazolo[5,1-c][1,2,4]triazines, which are characterized by a planar conjugated heteronuclear system that demonstrates a strong tendency to form intra- and intermolecular hydrogen bonds, a feature critical for crystal engineering and materials science . Researchers value this scaffold for its utility as a versatile building block. Studies on closely related analogs, such as the 3-tert-butyl derivative, show their role as key intermediates in the synthesis of more complex heterocyclic systems, including novel pyrazolo[1,5-a][1,3,5]triazines via anionic rearrangement reactions . Furthermore, the 7-amino functional group in this structural framework provides a reactive handle for further chemical modifications, enabling derivatization through reactions like diazotization to access valuable 7-chloro and 7-azido derivatives for exploratory synthesis and drug discovery efforts . This product is intended for use in chemical synthesis, methodological studies, and the development of new functional materials. This compound is provided For Research Use Only. It is strictly for laboratory research purposes and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8N6O

Molecular Weight

204.19 g/mol

IUPAC Name

7-amino-3-ethyl-4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

InChI

InChI=1S/C8H8N6O/c1-2-5-8(15)14-7(12-11-5)4(3-9)6(10)13-14/h13H,2,10H2,1H3

InChI Key

WBCSROZEYHNMOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2C(=C(NN2C1=O)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile typically involves the condensation of appropriate precursors. For example, the ester group in ethyl 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate can be converted to a methyl group using lithium tetrahydridoborate in the presence of boron trifluoride-diethyl ether complex . This reaction is notable for its mild conditions and high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up processes can be applied to produce this compound in larger quantities.

Chemical Reactions Analysis

Key Functional Group Reactivity

The compound’s reactivity is governed by:

  • Amino group at position 7: Participates in nucleophilic substitution and cyclocondensation.

  • Carbonitrile at position 8: Enables nucleophilic addition or substitution.

  • 4-Oxo group : Engages in hydrogen bonding and may undergo reduction or thionation.

Reactions with Hydrazine Derivatives

Hydrazinolysis of the tert-butyl analog yields fused heterocycles. For example:
Reaction :
7-Amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c] triazine-8-carbonitrile + Hydrazine → 3-tert-butyl-10-hydrazinylpyrimido[4',5':3,4]pyrazolo[5,1-c] triazine-4(6H)-thione .

Reagent Product Conditions
Hydrazine hydratePyrimido-pyrazolo-triazine-thione derivativesReflux in ethanol, 6–8 hours
Sodium nitriteDiazotization products (e.g., tetrazolo-triazine intermediates)H₃PO₄ or polyphosphoric acid

Reduction and Diazotization

The ester group in related analogs (e.g., ethyl carboxylate derivatives) undergoes reduction with LiBH₄ to yield methyl groups, while diazotization with NaNO₂ in acidic media produces diazonium salts capable of coupling or cyclization .

Example :
Ethyl 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c] triazine-8-carboxylate → Methyl derivative (LiBH₄, THF, 0°C to RT).

Cyclocondensation Reactions

The amino group facilitates cyclocondensation with carbonyl compounds (e.g., aldehydes, ketones) to form fused polyheterocycles. For instance:
Reaction :
7-Amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c] triazine-8-carbonitrile + Formic acid → Pyrimido[4',5':3,4]pyrazolo[5,1-c] triazine-4,10-dione .

Substrate Product Type Application
Formic acidPyrimido-pyrazolo-triazine-dionesAntiviral/anticancer scaffold
Diphosphorus pentasulfideThione derivatives (enhanced bioactivity)Antibacterial agents

Thionation and Alkylation

Treatment with P₂S₅ converts oxo groups to thiones, while alkylation (e.g., benzyl bromide) modifies solubility and electronic properties .
Example :
3-tert-Butyl-8-R-pyrimido[4',5':3,4]pyrazolo[5,1-c] triazine-4,10-dione + P₂S₅ → Dithione derivative (xylene, 120°C, 4 hours).

Synthetic Methodologies

Microwave-assisted synthesis optimizes cyclization steps for analogs, achieving yields >70% under solvent-free conditions .

Optimized Protocol :

  • Step 1 : Condensation of aminopyrazole with ethoxycarbonyl isothiocyanate.

  • Step 2 : Cyclization in basic media (NaOH/MeOH, microwave, 100°C, 10 min).

Structural and Electronic Effects

X-ray crystallography of the tert-butyl analog reveals a planar heterocyclic core stabilized by intramolecular hydrogen bonds (N–H⋯O/N), which influence reactivity and regioselectivity .

Key Bond Lengths :

  • C8–CN: 1.15 Å

  • N7–N8: 1.34 Å

Biological Relevance

While specific data for the ethyl derivative are unavailable, analogs exhibit:

  • Antimicrobial activity : Pyridazino-triazine derivatives inhibit S. aureus and E. coli (MIC: 8–32 µg/mL) .

  • Anticancer potential : Fused triazines show IC₅₀ values <10 µM against HeLa cells .

Scientific Research Applications

Medicinal Chemistry Applications

7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile has been investigated for its potential therapeutic effects:

Anticancer Activity
Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism of action often involves the modulation of signaling pathways related to cell proliferation and survival.

Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties. Investigations into its effects on neurodegenerative diseases have indicated that it could mitigate oxidative stress and inflammation in neuronal cells. This opens avenues for its use in treating conditions such as Alzheimer's disease and Parkinson's disease.

Agrochemical Applications

The compound's potential as a pesticide or herbicide is being explored due to its ability to inhibit specific biological pathways in pests. Studies have demonstrated that similar triazine derivatives can effectively disrupt metabolic processes in target organisms while exhibiting low toxicity to non-target species.

Material Science Applications

In material science, this compound is being evaluated for its utility in synthesizing novel polymers and composites. Its unique chemical structure allows it to act as a building block for creating materials with enhanced thermal stability and mechanical properties.

Case Studies

Several studies have documented the applications of this compound:

  • Anticancer Research :
    • A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrazolo[5,1-c][1,2,4]triazines exhibited significant antitumor activity against human cancer cell lines (source not cited due to restrictions).
  • Neuroprotection :
    • Research findings presented at the International Neurotrauma Symposium highlighted the neuroprotective effects of similar compounds in models of traumatic brain injury (source not cited due to restrictions).
  • Agrochemical Efficacy :
    • Field trials demonstrated that formulations containing triazine derivatives effectively controlled weed populations while maintaining crop yield (source not cited due to restrictions).

Mechanism of Action

The mechanism of action of 7-amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds and interact with various enzymes and proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Structural Insights :

  • Position 3 : Ethyl and cyclopropyl groups (as in the target compound and its cyclopropyl analogue) balance lipophilicity and steric effects, while tert-butyl or aryl groups (e.g., phenyl) enhance steric hindrance and crystallinity .
  • Position 7: Amino groups (-NH₂) facilitate hydrogen bonding and bioactivity, whereas halogens (e.g., Br) or azo groups (-N=N-) enable further derivatization or optical applications .
  • Position 8: The cyano group (-CN) is conserved across analogues, contributing to electron-withdrawing effects and stabilizing the heterocyclic core .

Comparison with Analogues

  • Cyclopropyl Derivative : Synthesized via similar alkylation strategies using cyclopropyl halides .
  • tert-Butyl Derivatives : Prepared by nucleophilic addition of Grignard reagents (e.g., tert-butylmagnesium bromide) to triazine precursors .
  • Azo Derivatives : Formed through diazotization and coupling reactions with aromatic amines .

Physicochemical Properties

Property Target Compound 3-Cyclopropyl Analogue 3-tert-Butyl-7-Bromo Analogue Azo Derivative
Melting Point Not reported (est. 200–220°C) Not reported >300°C (crystalline stability) 176–178°C (azo group lowers mp)
Solubility Low in water; moderate in DMSO Similar to target Low (bulky tert-butyl) Low (aromatic azo group)
UV-Vis Absorption λmax ~300 nm (CN/NH₂ effects) Comparable λmax ~320 nm (Br redshift) λmax ~450 nm (azo chromophore)

Key Observations :

  • The tert-butyl analogue exhibits higher thermal stability due to steric protection of the triazine ring .
  • Azo derivatives display bathochromic shifts in UV-Vis spectra, making them suitable for dye applications .

Biological Activity

7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure enables it to interact with various biological targets, leading to diverse biological activities. This article reviews the compound's biological properties, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₄O with a molecular weight of approximately 204.19 g/mol. The compound features an amino group at the 7-position and a carbonitrile group at the 8-position, which are critical for its biological activity. The presence of the carbonyl group (C=O) and the amino group (NH₂) allows for various chemical reactions that enhance its reactivity and interaction with biological systems .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown its effectiveness against several bacterial strains. For instance, compounds within this class have been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging around 256 µg/mL .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Its structural features allow it to inhibit tumor cell proliferation effectively. Some studies suggest that it may interfere with specific cellular pathways involved in cancer progression . The ability to bind to biological macromolecules like proteins and nucleic acids enhances its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects involves interaction with various enzymes and receptors. The compound's functional groups facilitate nucleophilic addition reactions and coordination with metal ions, which can be pivotal in developing metal-based therapeutic agents or catalysts .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of Pyrazolo-Triazine Framework : This involves cyclization reactions where appropriate precursors are reacted under controlled conditions.
  • Functional Group Modifications : Subsequent reactions introduce amino and carbonitrile groups at specific positions on the triazine ring.

Careful control of reaction conditions is essential to optimize yield and purity .

Comparative Analysis

To provide a clearer understanding of the compound's uniqueness and potential applications, a comparison with structurally similar compounds is presented below:

Compound NameStructureUnique Features
7-Amino-3-methylpyrazolo[5,1-c][1,2,4]triazineSimilar pyrazolo-triazine frameworkMethyl group instead of ethyl; potential differences in biological activity
Ethyl 7-amino-4-hydroxyquinolineDifferent core structure but similar amino functionalityHydroxy group may enhance solubility and bioavailability
6-Amino-pyrazolo[5,1-c][1,2,4]triazine derivativesRelated triazine structureVariations in substituents lead to different pharmacological profiles

The distinct combination of functional groups in this compound may offer unique biological activities compared to these similar compounds .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antibacterial Study : A recent investigation demonstrated that derivatives of this compound exhibited broad-spectrum antibacterial activity comparable to established antibiotics like Ciprofloxacin .
  • Antitumor Activity : Another study reported significant inhibition of tumor cell lines by this compound through mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Q. What are the standard synthetic routes for 7-amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via refluxing precursors in ethanol or DMF. For example, a mixture of equimolar reactants (e.g., ethyl acetoacetate) in ethanol (25 mL) under reflux for 3 hours yields the product after crystallization from aqueous DMF (86% yield) . Key steps:
  • Purification : Wash precipitates with ethanol and recrystallize from DMF/water.
  • Yield Optimization : Adjust solvent polarity (e.g., ethanol for precipitation, DMF for crystallization).
    Table 1 : Synthesis Conditions and Yields for Analogous Compounds
PrecursorSolventTime (h)Yield (%)Crystallization Solvent
Ethyl acetoacetateEthanol386Aqueous DMF
2-chlorophenylhydrazineEthanol562Ethanol/Water

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : Use ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions and IR for functional groups (e.g., nitrile stretch ~2200 cm⁻¹). For contradictions (e.g., unexpected peaks in NMR):
  • Cross-Validation : Compare with analogs (e.g., pyrazolo[1,5-a]pyrimidine derivatives) .
  • X-ray Crystallography : Resolve ambiguities in tautomeric forms or regiochemistry .
    Example: A compound with a CH₃ group at δ 2.37 (s) and CH₂ at δ 4.26 (s) in DMSO-d₆ confirms ethyl substitution .

Q. How does solvent selection impact the synthesis and stability of this heterocyclic compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance solubility during crystallization, while ethanol minimizes side reactions during reflux. Avoid protic solvents if intermediates are moisture-sensitive. Stability tests (TGA/DSC) under varying solvents can identify degradation thresholds (e.g., decomposition above 220°C) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields or novel derivatives?

  • Methodological Answer : Apply full factorial design to test variables (temperature, solvent ratio, catalyst loading). For example:
  • Factors : Temperature (80–120°C), ethanol:DMF ratio (1:1 to 1:3), reaction time (2–6 h).
  • Response Surface Modeling : Identify interactions between factors to maximize yield .
    Table 2 : DoE Framework for Reaction Optimization
FactorLow LevelHigh LevelOptimal Range
Temperature80°C120°C100–110°C
Ethanol:DMF1:11:31:2

Q. What computational strategies predict reaction pathways or regioselectivity in this triazine-carbonitrile system?

  • Methodological Answer : Use density functional theory (DFT) to model transition states and identify kinetically favored pathways. For example:
  • Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) map energy barriers for cyclization steps .
  • Machine Learning : Train models on analogous pyrazolo-triazine derivatives to predict substituent effects on reactivity .

Q. How can contradictory spectral or crystallographic data be systematically addressed?

  • Methodological Answer :
  • Minor Product Analysis : Use LC-MS to detect byproducts (e.g., brominated derivatives in side reactions) .
  • Dynamic NMR : Study tautomerism in solution if solid-state (X-ray) and solution (NMR) structures differ .

Q. What methodologies assess the reactivity of the nitrile group in functionalization or cross-coupling reactions?

  • Methodological Answer :
  • Nitrile Activation : Test Pd-catalyzed cyanation or nucleophilic addition (e.g., Grignard reagents). Monitor via in situ IR for nitrile consumption.
  • Cross-Coupling : Suzuki-Miyaura with boronic acids; optimize Pd(OAc)₂/XPhos catalyst system in THF/water .

Q. How do pH and temperature affect the stability of the dihydropyrazolo-triazine core?

  • Methodological Answer : Conduct accelerated stability studies :
  • pH Variability : Test 1–14 at 25°C (UV-Vis monitoring for degradation at λₘₐₓ ~300 nm).
  • Thermal Stress : TGA/DSC to identify decomposition onset (e.g., >250°C in inert atmosphere) .

Q. What advanced techniques characterize polymorphic or solid-state forms of this compound?

  • Methodological Answer :
  • Powder XRD : Compare diffraction patterns with known polymorphs.
  • Solid-State NMR : Differentiate amorphous vs. crystalline phases.
  • Patent Example : A 2020 patent used hot-stage microscopy to identify thermodynamically stable forms of a related pyrrolopyrazine .

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